molecular formula C28H37ClN4O B1669190 Clocapramine CAS No. 47739-98-0

Clocapramine

Cat. No.: B1669190
CAS No.: 47739-98-0
M. Wt: 481.1 g/mol
InChI Key: QAZKXHSIKKNOHH-UHFFFAOYSA-N
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Description

Clocapramine, also known as 3-chlorocarpipramine, is an atypical antipsychotic belonging to the iminostilbene class. It was introduced in Japan in 1974 by Yoshitomi for the treatment of schizophrenia. In addition to its primary use in treating psychosis, this compound has also been used to augment antidepressants in the treatment of anxiety and panic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clocapramine involves the reaction of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine with 1-(3-chloropropyl)-4-piperidin-1-ylpiperidine-4-carboxamide. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and high-performance liquid chromatography (HPLC) is common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: Clocapramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clocapramine has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of iminostilbene derivatives and their chemical properties.

    Biology: Investigated for its effects on neurotransmitter receptors and its potential neuroprotective properties.

    Medicine: Primarily used in the treatment of schizophrenia and as an adjunct in the treatment of anxiety and panic disorders.

    Industry: Employed in the development of new antipsychotic drugs and in pharmacological research .

Mechanism of Action

Clocapramine acts as an antagonist of the dopamine D2, serotonin 5-HT2A, alpha-1 adrenergic, and alpha-2 adrenergic receptors. It does not inhibit the reuptake of serotonin or norepinephrine. This compound’s affinity for the 5-HT2A receptor is greater than that for the D2 receptor, which contributes to its atypical antipsychotic profile. The compound also shows affinity for the sigma-1 receptor (SIGMAR1), which may play a role in its therapeutic effects .

Comparison with Similar Compounds

Comparison: Clocapramine is unique in its higher affinity for the 5-HT2A receptor compared to the D2 receptor, which results in a lower propensity for inducing extrapyramidal symptoms. This distinguishes it from typical antipsychotics like penfluridol. Compared to other atypical antipsychotics like mosapramine, this compound has a distinct receptor binding profile and therapeutic effects .

Properties

IUPAC Name

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClN4O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZKXHSIKKNOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28058-62-0 (di-hydrochloride), 65016-29-7 (di-hydrochloride monohydrate)
Record name Clocapramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1057749
Record name Clocapramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47739-98-0, 28058-62-0
Record name Clocapramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47739-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clocapramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clocapramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Clocapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CLOCAPRAMINE
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Melting Point

181-183
Record name Clocapramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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